2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester is a specialized chemical compound known for its unique properties and applications. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds . These bonds impart exceptional stability and resistance to degradation, making PFAS compounds valuable in various industrial applications.
Vorbereitungsmethoden
The synthesis of 2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester typically involves the esterification of 2-Propenoic acid with 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butanol . The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester involves its interaction with various molecular targets and pathways. The compound’s fluorinated tail provides hydrophobic properties, allowing it to form stable interactions with hydrophobic surfaces . This property is particularly useful in creating water-repellent and stain-resistant coatings. Additionally, the ester group can undergo hydrolysis under specific conditions, releasing the active components that interact with biological systems .
Vergleich Mit ähnlichen Verbindungen
2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester can be compared with other similar compounds, such as:
2-Propenoic acid, methyl ester: Known for its use in polymer synthesis, but lacks the unique fluorinated properties.
2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester: Similar in structure but with different alkyl chain lengths, affecting its physical and chemical properties.
2-Propenoic acid, 2-methyl-, 2-propenyl ester: Another related compound used in polymer chemistry, but with distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
68227-98-5 |
---|---|
Molekularformel |
C14H14F13NO4S |
Molekulargewicht |
539.31 g/mol |
IUPAC-Name |
4-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]butyl prop-2-enoate |
InChI |
InChI=1S/C14H14F13NO4S/c1-3-8(29)32-7-5-4-6-28(2)33(30,31)14(26,27)12(21,22)10(17,18)9(15,16)11(19,20)13(23,24)25/h3H,1,4-7H2,2H3 |
InChI-Schlüssel |
JLUHIZCVSXFBEG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.